molecular formula C13H19Cl2FN2 B7987645 [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride

Cat. No.: B7987645
M. Wt: 293.20 g/mol
InChI Key: GWGVTRDTSCSLTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 2-chloro-6-fluorobenzyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of 2-chloro-6-fluorobenzyl chloride, which is then reacted with piperidine to form the intermediate [1-(2-Chloro-6-fluoro-benzyl)-piperidine]. This intermediate is further reacted with methylamine to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The piperidine ring and the benzyl group can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed in the presence of strong acids or bases to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or methanol.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce ketones or carboxylic acids.

Scientific Research Applications

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-6-fluorobenzyl)piperazine
  • 2-Chloro-6-fluorobenzylamine
  • 2-Chloro-6-fluorobenzyl bromide

Uniqueness

Compared to similar compounds, [1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride is unique due to its specific substitution pattern and the presence of both a piperidine ring and a methylamine group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClFN2.ClH/c1-16-10-5-7-17(8-6-10)9-11-12(14)3-2-4-13(11)15;/h2-4,10,16H,5-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGVTRDTSCSLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)CC2=C(C=CC=C2Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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